TAMRA-PEG2-Maleimide

Bioconjugation Linker Design Protein Labeling

Choose TAMRA-PEG2-Maleimide for homogeneous thiol bioconjugates. The PEG2 spacer (4 EO units) enhances aqueous solubility vs. non-PEGylated TAMRA, while the single isomer eliminates double HPLC peaks for reproducible FRET and FP assays. Ideal for antibody labeling at HC-A114C/LC-V205C and thiol-modified nanoparticles. Compatible with Cy3/TRITC filters; cost-effective for ELISA/Western blot.

Molecular Formula C35H36N4O8
Molecular Weight 640.7 g/mol
Cat. No. B12386257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAMRA-PEG2-Maleimide
Molecular FormulaC35H36N4O8
Molecular Weight640.7 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCOCCOCCN5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C
InChIInChI=1S/C35H36N4O8/c1-37(2)23-6-9-27-29(20-23)46-30-21-24(38(3)4)7-10-28(30)35(27)26-8-5-22(19-25(26)34(43)47-35)33(42)36-13-15-44-17-18-45-16-14-39-31(40)11-12-32(39)41/h5-12,19-21H,13-18H2,1-4H3,(H,36,42)
InChIKeyCIERBKQMSJKNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAMRA-PEG2-Maleimide: A Thiol-Reactive TAMRA Dye Linker with PEG2 Spacer for Bioconjugation


TAMRA-PEG2-Maleimide (CAS 2304558-24-3, C35H36N4O8, MW 640.68) is a tetramethylrhodamine (TAMRA) derivative featuring a maleimide reactive group and a discrete polyethylene glycol (PEG2) spacer of four ethylene oxide units . The maleimide moiety enables site-specific, covalent conjugation to reduced thiol groups on proteins, peptides, and other biomolecules under mild aqueous conditions (pH 6.5-7.5) . The TAMRA fluorophore provides an excitation/emission maximum of 553/575 nm, compatible with standard Cy3 and TRITC filter sets . The PEG2 spacer confers enhanced aqueous solubility and reduced non-specific binding compared to non-PEGylated TAMRA-maleimide conjugates .

Why TAMRA-PEG2-Maleimide Cannot Be Replaced by Generic TAMRA-Maleimide or Other PEG Linkers


Substituting TAMRA-PEG2-Maleimide with non-PEGylated TAMRA-maleimide, mixed 5/6-TAMRA isomers, or alternative PEG spacer lengths (e.g., PEG3, PEG4) introduces quantifiable trade-offs in solubility, conjugate resolution, and labeling efficiency. The PEG2 spacer length (four ethylene oxide units) represents a deliberate design choice balancing aqueous solubility against excessive flexibility that can compromise conjugate stability or increase non-specific interactions . Non-PEGylated TAMRA-maleimide exhibits lower aqueous solubility (typically requiring >10% DMSO for stock preparation), which can denature sensitive proteins [1]. Conversely, longer PEG spacers (e.g., PEG7) may increase conjugate hydrodynamic radius, potentially reducing labeling density on sterically constrained sites . Furthermore, using mixed 5/6-TAMRA isomers instead of a pure 5- or 6-isomer preparation results in heterogeneous conjugate populations with doubled HPLC peaks, complicating downstream purification and characterization [2]. These differences directly impact experimental reproducibility and data quality, making careful selection of the exact reagent critical for robust bioconjugation workflows.

Quantitative Evidence for TAMRA-PEG2-Maleimide Differentiation Against Key Comparators


PEG2 Spacer vs. PEG3 Spacer: Molecular Weight and Conjugate Size

TAMRA-PEG2-Maleimide (MW 640.68) has a molecular weight 115.11 Da lower than TAMRA-PEG3-Maleimide (MW 755.79) . This 15.2% mass reduction corresponds to a shorter spacer arm (approx. 8.8 Å for PEG2 vs. 12.0 Å for PEG3, based on 3.5 Å per ethylene oxide unit) . In site-specific labeling of cysteine-engineered antibodies, the PEG2 spacer yields a conjugate with a smaller hydrodynamic radius, which can improve labeling homogeneity and reduce steric hindrance in crowded epitope environments .

Bioconjugation Linker Design Protein Labeling

PEG2 Spacer vs. No PEG Spacer: Aqueous Solubility

TAMRA-PEG2-Maleimide demonstrates significantly enhanced aqueous solubility compared to non-PEGylated TAMRA-maleimide. The PEG2 derivative is soluble in DMSO at ≥100 mg/mL (156.08 mM), enabling preparation of concentrated stock solutions with minimal organic solvent carryover into aqueous reaction buffers . In contrast, non-PEGylated TAMRA-maleimide (6-isomer) exhibits good solubility only in pure DMSO and DMF, often requiring >10% (v/v) organic co-solvent for aqueous reaction mixtures, which can denature sensitive proteins [1]. The PEG2 spacer reduces the logP from an estimated 3.5-4.0 (non-PEGylated) to 2.6, indicating a >10-fold increase in aqueous partitioning .

Solubility Bioconjugation Sample Preparation

TAMRA vs. Alexa Fluor 546: Photophysical Properties

TAMRA-PEG2-Maleimide employs the TAMRA fluorophore, which exhibits an extinction coefficient of 84,000-90,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.1 [1]. In contrast, Alexa Fluor 546 maleimide demonstrates a higher extinction coefficient (93,000-112,000 M⁻¹cm⁻¹) and a significantly higher quantum yield (0.79-0.90), resulting in approximately 8-10× greater brightness (ε × Φ) [2]. However, TAMRA offers a distinct advantage: it dimerizes at concentrations as low as 10 μM, whereas Alexa Fluor 546 shows no aggregation even at mM concentrations [3]. This aggregation-induced quenching in TAMRA necessitates careful concentration control but can be exploited for self-quenching probes and FRET applications [4].

Fluorescence Microscopy Flow Cytometry

Single 5-Isomer vs. 5/6-Mixed Isomers: Conjugate Heterogeneity

TAMRA-PEG2-Maleimide is typically supplied as a single isomer (5-isomer) preparation with purity ≥95% . In contrast, 5(6)-TAMRA maleimide mixed isomers contain both 5- and 6-carboxy regioisomers . When conjugating mixed isomers to peptides or proteins, the resulting product exhibits doubled HPLC peaks (two distinct retention times) and broader electrophoretic bands, complicating purity assessment and downstream characterization [1]. Single isomer preparations yield a single, well-defined conjugate peak, improving analytical resolution and enabling accurate quantification [2]. For peptide labeling, the 5-isomer is predominantly used and provides better HPLC resolution than the 6-isomer [3].

HPLC Purification Conjugate Analysis Peptide Labeling

PEG2 Linker vs. C5 Alkyl Linker: Conjugate Fluorescence

The PEG2 spacer in TAMRA-PEG2-Maleimide provides enhanced conjugate fluorescence compared to shorter alkyl linkers. When TAMRA is conjugated to a protein via a C5 alkyl spacer, fluorescence intensity is enhanced relative to direct conjugation due to reduced dye-protein interactions [1]. The PEG2 spacer (four ethylene oxide units) is longer and more hydrophilic than a C5 alkyl chain (five methylene units), which may further mitigate fluorescence quenching by the protein environment . While direct comparative fluorescence intensity data between PEG2 and C5 TAMRA-maleimide conjugates is not available, the principle that longer, flexible PEG spacers improve dye accessibility and reduce quenching is well established in fluorophore-linker design [2].

Fluorescence Enhancement Spacer Chemistry Protein Labeling

Optimal Application Scenarios for TAMRA-PEG2-Maleimide Based on Quantitative Differentiation


Site-Specific Labeling of Engineered Cysteine Residues in Antibodies

TAMRA-PEG2-Maleimide is ideal for labeling antibodies engineered with a single, solvent-accessible cysteine residue (e.g., at position HC-A114C or LC-V205C). The PEG2 spacer provides sufficient reach to access partially buried thiols while minimizing the conjugate size increase that could interfere with antigen binding . Compared to TAMRA-PEG3-Maleimide, the shorter PEG2 linker reduces the conjugate's hydrodynamic radius, which is critical for maintaining antibody effector functions and minimizing aggregation in high-concentration formulations . The single isomer purity ensures a homogeneous conjugate population, essential for analytical characterization and regulatory documentation [1].

Peptide Labeling for HPLC-Based Interaction Studies

The single isomer purity of TAMRA-PEG2-Maleimide eliminates the double HPLC peaks observed with mixed 5/6-TAMRA maleimide conjugates . This is particularly valuable for peptide labeling workflows where precise quantification of binding stoichiometry is required (e.g., fluorescence polarization assays, FRET-based interaction studies). The PEG2 spacer improves aqueous solubility of the peptide conjugate, reducing precipitation during HPLC purification and improving recovery yields . The 553/575 nm excitation/emission profile is compatible with standard fluorescence detectors and avoids overlap with commonly used UV-absorbing buffer components [1].

Cost-Effective Fluorescent Labeling for Routine Assays

For applications where ultimate brightness is not the primary constraint (e.g., ELISA, Western blotting, flow cytometry with abundant target), TAMRA-PEG2-Maleimide offers a cost-effective alternative to Alexa Fluor 546 maleimide. While Alexa Fluor 546 is 8-10× brighter, TAMRA's brightness is sufficient for most ensemble measurements . The PEG2 spacer ensures good aqueous solubility, allowing for straightforward conjugation protocols without specialized equipment . Furthermore, TAMRA's well-characterized photophysics and compatibility with standard Cy3/TRITC filter sets reduce the need for instrument reconfiguration [1].

Nanoparticle Surface Functionalization with Quantifiable Ligand Density

TAMRA-PEG2-Maleimide can be used to functionalize thiol-modified nanoparticles (e.g., gold nanoparticles, quantum dots) with a defined number of fluorescent ligands. The maleimide-thiol coupling efficiency can be quantitatively assessed using Ellman's reagent to measure unreacted thiols, enabling precise control over ligand density . The PEG2 spacer prevents aggregation of nanoparticles by providing a hydrophilic corona that reduces non-specific adsorption . The 640.68 Da molecular weight contributes a relatively small mass increment per ligand, minimizing changes to nanoparticle hydrodynamic diameter and colloidal stability [1].

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